N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide
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Overview
Description
“N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide” is a derivative of 1,3,4-oxadiazole, a heterocyclic compound . It is part of a class of compounds that have been studied for their wide range of biological activities, including antiviral and antitubercular activities .
Synthesis Analysis
The synthesis of similar compounds typically starts from 4-chlorobenzoic acid. The acid is esterified with methanol and subsequently undergoes hydrazination, salt formation, and cyclization to afford a 1,3,4-thiadiazole-2-thiol intermediate . This intermediate is then converted into a sulfonyl chloride, which undergoes nucleophilic attack by amines to give the final sulfonamide derivatives .Molecular Structure Analysis
The molecular structure of these compounds is confirmed by NMR, IR, and elemental analysis . For example, one of the compounds synthesized in a related study had an IR spectrum with peaks at 3103 and 1714 cm^-1, and a ^1H NMR spectrum (in DMSO-d6) with peaks at 7.68 (2H, d, J = 8 Hz), 7.95 (3H, m), and 8.15 (1H, d, J = 4 Hz) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . The specific conditions and reagents used for these reactions would depend on the exact structure of the desired product.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be inferred from their molecular structure and the results of spectroscopic analyses. For example, one of the compounds synthesized in a related study was a yellow solid with a melting point of 260-262°C .Scientific Research Applications
Antiviral Activity
Derivatives of this compound have been synthesized and studied for their potential antiviral properties. Starting from 4-chlorobenzoic acid, researchers have created new derivatives that could be significant in the development of antiviral medications .
Antitubercular Agent
The compound has shown promise as an antitubercular agent. Studies suggest that its electronic density distribution across the nitro-substituted heteroaromatic ring attached to the amide group could be effective against Mycobacterium tuberculosis cell lines .
Future Directions
Future research could focus on further exploring the mechanism by which these compounds inhibit the growth of Mycobacterium tuberculosis . Additionally, other biological activities of these compounds could be investigated, given the wide range of activities associated with 1,3,4-oxadiazole derivatives .
properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O4S/c18-12-3-1-11(2-4-12)16-21-22-17(26-16)20-15(23)9-10-27(24,25)14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVSNUVTFRBUIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide |
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